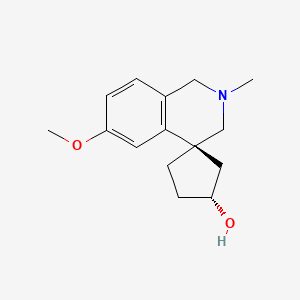
Spiro-(3-hydroxycyclopentane-1,4'-2',3'-dihydro-6'-methoxy-2'-methyl-1'H-isoquinoline)
Vue d'ensemble
Description
Spiro-(3-hydroxycyclopentane-1,4’-2’,3’-dihydro-6’-methoxy-2’-methyl-1’H-isoquinoline) is a complex organic compound characterized by a spirocyclic structure This compound features a unique arrangement where a cyclopentane ring is fused to an isoquinoline moiety, with additional functional groups such as a hydroxy group, a methoxy group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro-(3-hydroxycyclopentane-1,4’-2’,3’-dihydro-6’-methoxy-2’-methyl-1’H-isoquinoline) typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of 1-(m-methoxyphenyl)-3-hydroxycyclopentane-methylamines, which are obtained from the corresponding carboxamide derivatives. This cyclization is carried out in the presence of excess formic acid through the Eschweiler-Clarke reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro-(3-hydroxycyclopentane-1,4’-2’,3’-dihydro-6’-methoxy-2’-methyl-1’H-isoquinoline) can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the isoquinoline ring or other functional groups.
Substitution: Functional groups such as the methoxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could lead to the formation of a more saturated isoquinoline derivative.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.
Industry: Its chemical properties may be exploited in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of Spiro-(3-hydroxycyclopentane-1,4’-2’,3’-dihydro-6’-methoxy-2’-methyl-1’H-isoquinoline) involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups, along with the spirocyclic structure, allow it to interact with enzymes, receptors, or other biomolecules, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other spirocyclic isoquinoline derivatives with varying functional groups. Examples include:
- Spiro[cyclopropane-1,4′(1′H)-isoquinoline], 2′,3′-dihydro-5′-methoxy-2′-methyl-7′-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) .
- Hydroxy group epimers of spiro-[3-hydroxycyclopentane-1,4’-2’,3’-dihydro-6’-methoxy-2’-methyl-1’H-isoquinoline] .
Uniqueness
The uniqueness of Spiro-(3-hydroxycyclopentane-1,4’-2’,3’-dihydro-6’-methoxy-2’-methyl-1’H-isoquinoline) lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
(1'R,4S)-6-methoxy-2-methylspiro[1,3-dihydroisoquinoline-4,3'-cyclopentane]-1'-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-16-9-11-3-4-13(18-2)7-14(11)15(10-16)6-5-12(17)8-15/h3-4,7,12,17H,5-6,8-10H2,1-2H3/t12-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPABJNOOXVNSE-IUODEOHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=C(C=C2)OC)C3(C1)CCC(C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC2=C(C=C(C=C2)OC)[C@]3(C1)CC[C@H](C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20965344 | |
| Record name | 6'-Methoxy-2'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinolin]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20965344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51061-99-5 | |
| Record name | Spiro-(3-hydroxycyclopentane-1,4'-2',3'-dihydro-6'-methoxy-2'-methyl-1'H-isoquinoline) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051061995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6'-Methoxy-2'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinolin]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20965344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


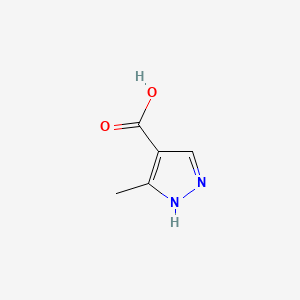
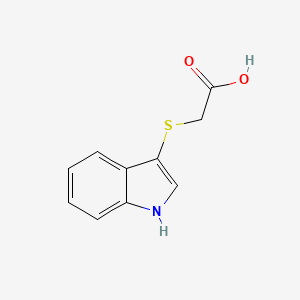

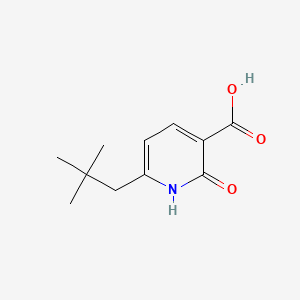
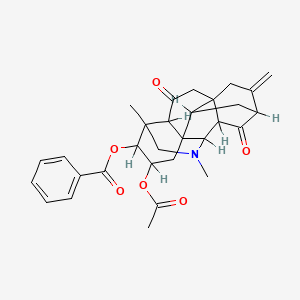

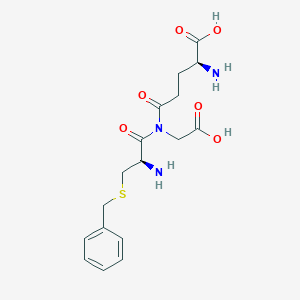
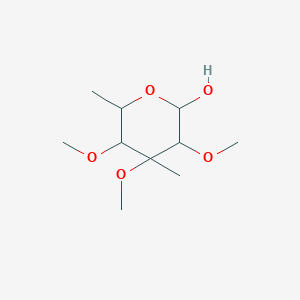
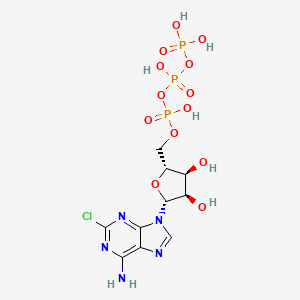
![(2S)-2-[[(2S)-2-amino-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]-[(2S)-pyrrolidine-2-carbonyl]amino]-3-(4-fluorophenyl)propanoic acid](/img/structure/B1212569.png)
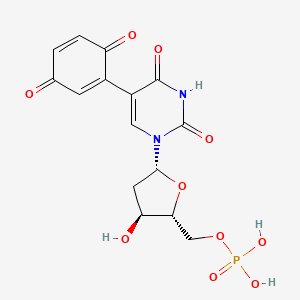

![[(1S,3S,4R,6S,8S,9R,10R,13R,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate](/img/structure/B1212574.png)

